Cas no 34185-04-1 (Acetamide, N-[(4-hydroxyphenyl)methyl]-)
![Acetamide, N-[(4-hydroxyphenyl)methyl]- structure](https://www.kuujia.com/scimg/cas/34185-04-1x500.png)
Acetamide, N-[(4-hydroxyphenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- Acetamide, N-[(4-hydroxyphenyl)methyl]-
- N-(4-hydroxybenzyl)acetamide
- BS-32302
- SCHEMBL3612557
- N-[(4-hydroxyphenyl)methyl]acetamide
- 34185-04-1
- CHEMBL445337
- N-P-Hydroxybenzylacetamide
- DB-119680
-
- Inchi: InChI=1S/C9H11NO2/c1-7(11)10-6-8-2-4-9(12)5-3-8/h2-5,12H,6H2,1H3,(H,10,11)
- InChI Key: KVIZYCBDCWXNOQ-UHFFFAOYSA-N
- SMILES: CC(=O)NCc1ccc(O)cc1
Computed Properties
- Exact Mass: 165.07903
- Monoisotopic Mass: 165.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3Ų
- XLogP3: 0.6
Experimental Properties
- PSA: 49.33
Acetamide, N-[(4-hydroxyphenyl)methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI48368-5g |
N-[(4-Hydroxyphenyl)methyl]acetamide |
34185-04-1 | 98% | 5g |
$1316.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733803-1g |
n-(4-Hydroxybenzyl)acetamide |
34185-04-1 | 98% | 1g |
¥3704.00 | 2024-05-18 | |
A2B Chem LLC | AI48368-1g |
N-[(4-Hydroxyphenyl)methyl]acetamide |
34185-04-1 | 98% | 1g |
$391.00 | 2024-04-20 |
Acetamide, N-[(4-hydroxyphenyl)methyl]- Related Literature
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
Additional information on Acetamide, N-[(4-hydroxyphenyl)methyl]-
Acetamide, N-[(4-hydroxyphenyl)methyl]- (CAS No. 34185-04-1): A Comprehensive Overview
Acetamide, N-[(4-hydroxyphenyl)methyl]-, identified by its Chemical Abstracts Service (CAS) number 34185-04-1, is a significant compound in the field of pharmaceutical and chemical research. This compound, also known as N-(4-hydroxybenzyl)acetamide, has garnered attention due to its versatile applications and potential in various scientific domains. The structural uniqueness of this molecule, featuring both an acetamide moiety and a hydroxybenzyl group, makes it a subject of extensive study in medicinal chemistry and synthetic organic chemistry.
The molecular structure of Acetamide, N-[(4-hydroxyphenyl)methyl]- consists of a central acetamide group attached to a benzyl moiety that is further substituted with a hydroxyl group at the para position. This configuration imparts specific chemical properties that make it valuable in the synthesis of more complex molecules. The presence of both polar and non-polar regions in its structure allows for diverse interactions with biological targets, making it a promising candidate for drug development.
In recent years, there has been growing interest in exploring the pharmacological properties of Acetamide, N-[(4-hydroxyphenyl)methyl]-. Researchers have been investigating its potential role in various therapeutic areas, including anti-inflammatory, antioxidant, and antimicrobial applications. The hydroxyl group on the benzyl ring enhances its solubility and bioavailability, which are critical factors in drug formulation and delivery.
One of the most compelling aspects of this compound is its ability to act as a precursor in the synthesis of more complex pharmacophores. For instance, derivatives of Acetamide, N-[(4-hydroxyphenyl)methyl]- have been explored as intermediates in the development of novel therapeutic agents. These derivatives often exhibit enhanced biological activity due to modifications such as halogenation or alkylation of the aromatic ring.
The synthesis of Acetamide, N-[(4-hydroxyphenyl)methyl]- typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include nucleophilic substitution reactions, condensation reactions, and catalytic hydrogenation. The choice of starting materials and reagents can significantly influence the yield and purity of the final product. Advanced synthetic techniques, such as flow chemistry and microwave-assisted synthesis, have also been employed to optimize the production process.
From a computational chemistry perspective, Acetamide, N-[(4-hydroxyphenyl)methyl]- has been studied to understand its molecular interactions and binding affinities. Molecular docking simulations have revealed that this compound can effectively bind to various biological targets, including enzymes and receptors involved in inflammatory pathways. These findings provide a rational basis for designing structure-activity relationship studies aimed at developing more potent derivatives.
The role of Acetamide, N-[(4-hydroxyphenyl)methyl]- in drug discovery has been further highlighted by recent clinical trials investigating its derivatives as potential treatments for chronic diseases. While these trials are still in progress, preliminary results suggest promising outcomes in terms of efficacy and safety. The compound's ability to modulate key biological pathways makes it an attractive candidate for further clinical development.
In addition to its pharmaceutical applications, Acetamide, N-[(4-hydroxyphenyl)methyl]- has shown potential in material science and industrial chemistry. Its unique chemical properties make it suitable for use as a ligand in catalytic processes or as a building block for polymers with specialized functionalities. The compound's stability under various conditions also enhances its utility in industrial settings where harsh reaction environments are common.
The environmental impact of using Acetamide, N-[(4-hydroxyphenyl)methyl]- has also been considered in recent research efforts. Studies have focused on developing greener synthetic methods that minimize waste generation and reduce energy consumption. These efforts align with broader trends in sustainable chemistry aimed at reducing the ecological footprint of chemical manufacturing processes.
Future research directions for Acetamide, N-[(4-hydroxyphenyl)methyl]- include exploring its role in precision medicine and personalized therapy approaches. By understanding how this compound interacts with individual genetic profiles, researchers hope to develop tailored treatments that maximize therapeutic benefits while minimizing side effects. Advances in genomics and proteomics are expected to play a crucial role in these endeavors.
In conclusion, Acetamide, N-[(4-hydroxyphenyl)methyl]- (CAS No. 34185-04-1) is a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it valuable in pharmaceutical development, material science, and industrial applications. As research continues to uncover new aspects of this molecule's properties and applications, it is likely to remain a cornerstone of innovation in chemical research for years to come.
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